A|A Fibrillization modulator 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A|A Fibrillization modulator 1 is a compound known for its ability to stabilize amyloid-beta monomers. Amyloid-beta peptides are associated with the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease. The compound plays a crucial role in modulating the fibrillization process of amyloid-beta peptides, thereby offering potential therapeutic benefits for neurodegenerative diseases .

Preparation Methods

The preparation of A|A Fibrillization modulator 1 involves synthetic routes that include the use of various reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of selenadiazole-based inhibitors. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale synthesis and purification techniques.

Chemical Reactions Analysis

A|A Fibrillization modulator 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different properties and activities. For example, the compound can form various selenadiazole-based derivatives that have been shown to modulate amyloid-beta fibrillization differently .

Scientific Research Applications

A|A Fibrillization modulator 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of amyloid-beta fibrillization and to develop new inhibitors for this process. In biology, the compound is used to investigate the role of amyloid-beta peptides in neurodegenerative diseases such as Alzheimer’s disease. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and other amyloid-related disorders. Additionally, the compound has applications in the pharmaceutical industry, where it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

The mechanism of action of A|A Fibrillization modulator 1 involves its interaction with amyloid-beta peptides. The compound stabilizes amyloid-beta monomers, preventing them from aggregating into fibrils. This stabilization is achieved through the binding of the compound to specific sites on the amyloid-beta peptides, thereby inhibiting the formation of the characteristic cross-beta structure of amyloid fibrils. The molecular targets of this compound include the hydrophobic regions of amyloid-beta peptides, which are critical for fibril formation .

Comparison with Similar Compounds

A|A Fibrillization modulator 1 is unique in its ability to stabilize amyloid-beta monomers and prevent fibrillization. Similar compounds include other amyloid-beta fibrillization inhibitors, such as anthocyanidins and various small molecules that modulate amyloid aggregation. For example, anthocyanidins like cyanidin and aurantinidin have been shown to disrupt amyloid-beta protofibrils through different mechanisms . Other similar compounds include selenadiazole-based inhibitors, which also modulate amyloid-beta fibrillization but may have different binding affinities and specificities .

Properties

Molecular Formula |

C17H12N4O3SSe |

|---|---|

Molecular Weight |

431.3 g/mol |

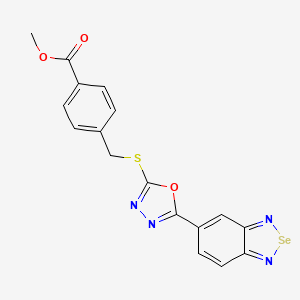

IUPAC Name |

methyl 4-[[5-(2,1,3-benzoselenadiazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |

InChI |

InChI=1S/C17H12N4O3SSe/c1-23-16(22)11-4-2-10(3-5-11)9-25-17-19-18-15(24-17)12-6-7-13-14(8-12)21-26-20-13/h2-8H,9H2,1H3 |

InChI Key |

QBQUSTMQMBODRN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC4=N[Se]N=C4C=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.